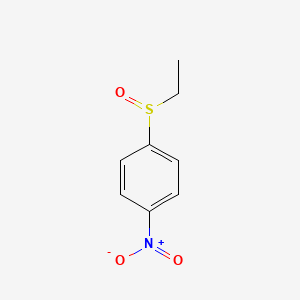

1-(Ethylsulfinyl)-4-nitrobenzene

Description

Systematic IUPAC Nomenclature and Substituent Prioritization

The IUPAC name This compound is derived through substitutive nomenclature rules. The parent structure is benzene, with two substituents: an ethylsulfinyl group (-SOCH$$2$$CH$$3$$) and a nitro group (-NO$$_2$$). Substituent prioritization follows alphabetical order, with "ethylsulfinyl" preceding "nitro." The numbering of the benzene ring assigns the lowest possible locants: the sulfinyl group occupies position 1, and the nitro group resides at position 4 (para configuration).

Key considerations in nomenclature include:

- Sulfinyl Group Hierarchy : The sulfinyl functional group (-SO-) is treated as a prefix, with "ethylsulfinyl" describing the -SOCH$$2$$CH$$3$$ substituent.

- Nitro Group Priority : While nitro groups typically have higher precedence in functional group hierarchy, alphabetical ordering dictates the sequence of prefixes in this case.

Structural Relationship to Sulfanyl and Sulfonyl Analogues

The sulfinyl group (-SO-) represents an intermediate oxidation state between sulfanyl (-S-) and sulfonyl (-SO$$_2$$-) functionalities. Comparative analysis reveals distinct physicochemical properties:

| Property | Sulfanyl (-S-) | Sulfinyl (-SO-) | Sulfonyl (-SO$$_2$$-) |

|---|---|---|---|

| Oxidation State | -2 | 0 | +2 |

| Dipole Moment (D) | ~1.5 | ~3.5 | ~4.5 |

| Bond Length (S-O, Å) | N/A | 1.49 | 1.43 |

| Reactivity | Nucleophilic | Electrophilic | Stabilized |

Data adapted from sulfanyl, sulfinyl, and sulfonyl analogues.

The ethylsulfinyl group in this compound enhances polarity compared to its sulfanyl counterpart, increasing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Conversely, the sulfonyl analogue exhibits greater thermal stability due to resonance stabilization.

Isomeric Considerations and Stereochemical Descriptors

The sulfinyl group introduces chirality at the sulfur atom, enabling two enantiomers: (R)- and (S)-1-(ethylsulfinyl)-4-nitrobenzene. This stereogenicity arises from the tetrahedral geometry of sulfur in the sulfinyl moiety. Key stereochemical aspects include:

- Enantiomer Separation : Chiral chromatography or crystallization techniques are required to resolve racemic mixtures.

- Configuration Stability : Sulfinyl chirality is configurationally stable at room temperature but may racemize under acidic

Properties

CAS No. |

7205-70-1 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

1-ethylsulfinyl-4-nitrobenzene |

InChI |

InChI=1S/C8H9NO3S/c1-2-13(12)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

AFCWNANLOYZRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfide Analogues

- 1-(Methylsulfanyl)-4-nitrobenzene (C₇H₇NO₂S, MW 169.20): This sulfide lacks the sulfinyl oxygen and is less polar. It serves as a precursor for sulfoxide synthesis. Its molecular structure and reactivity are distinct due to the reduced sulfur oxidation state .

- 4-Nitrodiphenyl Sulfide (C₁₂H₉NO₂S, MW 247.27): A bulkier analogue with a phenylthio group (-SPh). The steric hindrance from the phenyl group reduces its reactivity in oxidation reactions compared to alkylsulfides .

Sulfone Analogues

- 1-(Ethanesulfonyl)-4-nitrobenzene (C₈H₉NO₄S, MW 215.24): The sulfonyl group (-SO₂-) increases polarity and stability but reduces nucleophilicity. This compound is less reactive in redox reactions but is thermally stable, with decomposition products including sulfur oxides .

- 1-Methylsulfonyl-4-nitrobenzene (C₇H₇NO₄S, MW 201.20): Characterized by X-ray crystallography, this sulfone exhibits a planar nitro group and distorted tetrahedral geometry at sulfur. Its stability under acidic conditions makes it suitable for pharmaceutical intermediates .

Substituent Effects on Reactivity

Catalytic Sulfoxidation Performance

The ethylsulfinyl derivative exhibits higher conversion rates than methyl or benzyl analogues, likely due to the balance between electron-withdrawing (nitro) and electron-donating (alkyl) groups enhancing catalytic efficiency .

Physicochemical Properties

| Property | This compound | 1-(Ethanesulfonyl)-4-nitrobenzene | 1-(Methylsulfanyl)-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 185.22 | 215.24 | 169.20 |

| Polarity | Moderate (polar S=O bond) | High (polar SO₂ group) | Low (nonpolar S-CH₃ bond) |

| Thermal Stability | Decomposes at >150°C | Stable up to 200°C | Stable up to 180°C |

| Solubility | Soluble in polar solvents (EtOH) | Poor in water, soluble in DMSO | Soluble in ether, CH₂Cl₂ |

The sulfoxide’s intermediate polarity facilitates its use in reactions requiring moderate solubility, whereas sulfones are preferred for high-temperature applications .

Toxicity and Environmental Impact

- This compound: Limited toxicity data available, but sulfoxides are generally less hazardous than sulfides due to reduced volatility .

- 1-(Ethanesulfonyl)-4-nitrobenzene: Classified as harmful upon inhalation or skin contact. Combustion releases toxic gases (e.g., SOₓ, NOₓ), necessitating careful disposal .

- 4-Nitrodiphenyl Sulfide : Higher environmental persistence due to aromatic rings, posing risks of bioaccumulation .

Preparation Methods

Hydrogen Peroxide (H₂O₂) Methods

H₂O₂ is a cost-effective and environmentally benign oxidant. Stoichiometric control is critical:

-

Procedure :

Table 1: H₂O₂-Based Oxidation Conditions

| Oxidant (Equiv) | Catalyst | Temp (°C) | Time (h) | Sulfoxide Yield |

|---|---|---|---|---|

| H₂O₂ (1.2) | None | 25 | 3 | 78% |

| H₂O₂ (1.5) | Acetic acid | 25 | 2 | 82% |

| H₂O₂ (1.1) | Silica H⁺ | 0 | 4 | 85% |

tert-Butyl Hydroperoxide (TBHP) Methods

TBHP offers milder conditions and higher selectivity:

Organocatalytic Sulfoxidation

A green chemistry approach using 1,3-diketone catalysts:

-

Procedure :

Alternative Synthetic Routes

Sulfinyl Chloride Alkylation

Limited by the instability of 4-nitrobenzenesulfinyl chloride:

Direct Sulfinylation

Challenging due to the deactivating nitro group:

-

Procedure :

Critical Analysis of Methods

Table 2: Comparison of Preparation Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| H₂O₂ Oxidation | Low cost, simple work-up | Risk of over-oxidation | High |

| TBHP Oxidation | High selectivity, fast | Cost of TBHP | Moderate |

| Organocatalytic | Eco-friendly, high yield | Requires catalyst synthesis | High |

| Sulfinyl Chloride Route | Direct alkylation | Unstable intermediates | Low |

Q & A

Q. What are the established synthetic routes for preparing 1-(Ethylsulfinyl)-4-nitrobenzene, and how can reaction conditions be optimized?

The synthesis of sulfinyl-substituted nitroaromatics typically involves sulfoxidation of thioether precursors. For example, 1-(ethylsulfonyl)-4-methoxybenzene (a structurally related compound) is synthesized via sulfonylation using ethyl iodide (EtI) under reflux conditions in methanol . Adapting this methodology:

Thioether precursor preparation : React 4-nitrothioanisole (or similar) with ethyl halides (e.g., EtI) in a polar solvent (e.g., methanol) under reflux.

Sulfoxidation : Oxidize the thioether intermediate using a mild oxidizing agent (e.g., H₂O₂ in acetic acid) to introduce the sulfinyl group.

Purification : Use column chromatography or recrystallization to isolate the product.

Critical parameters : Temperature control during sulfoxidation (excessive heat may over-oxidize to sulfone), stoichiometry of the oxidizing agent, and inert atmosphere to prevent side reactions. Yield optimization requires monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should be analyzed?

¹H and ¹³C NMR :

- The sulfinyl group (S=O) induces deshielding of adjacent protons. For example, in 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene, the methylene protons adjacent to the sulfonyl group resonate at δ ~3.5–4.0 ppm .

- The nitro group causes significant deshielding of aromatic protons (δ ~8.0–8.5 ppm for para-substituted nitrobenzene derivatives) .

IR Spectroscopy :

- Strong absorption bands for S=O (~1050–1100 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹) confirm functional groups .

Mass Spectrometry :

Q. What safety protocols are essential when handling this compound in the laboratory?

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation of aerosols .

Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of hazardous waste per local regulations .

Advanced Research Questions

Q. How does the sulfinyl group modulate the electronic and reactivity profile of the nitrobenzene ring?

The sulfinyl group is electron-withdrawing due to its polar S=O bond, which:

Activates the aromatic ring for nucleophilic substitution at the para-nitro position.

Enhances stability of intermediates in electrophilic reactions by resonance delocalization.

Influences redox behavior : The sulfinyl group may lower the reduction potential of the nitro group, as observed in cyclic voltammetry studies of similar compounds .

Methodological validation : Compare Hammett substituent constants (σ) and DFT calculations to quantify electronic effects .

Q. What are common sources of data contradiction in the synthesis and characterization of sulfinyl-nitroaromatics, and how can they be resolved?

Synthetic discrepancies :

- Over-oxidation to sulfones : Mitigate by controlling oxidant concentration (e.g., limiting H₂O₂ equivalents) .

- Isomer formation : Use regioselective catalysts (e.g., Lewis acids) to direct substitution patterns.

Analytical conflicts :

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Thermal stability :

- Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Accelerated aging studies at 40–60°C monitor degradation via HPLC .

pH-dependent hydrolysis :

- Incubate the compound in buffered solutions (pH 1–13) and track hydrolysis products (e.g., sulfonic acids) using LC-MS .

Light sensitivity :

Q. What strategies can mitigate competing side reactions during functionalization of this compound?

Protecting group strategies :

- Temporarily protect the sulfinyl group with trimethylsilyl (TMS) reagents during nitration or halogenation .

Catalytic selectivity :

- Use palladium catalysts with ligands (e.g., PPh₃) to favor cross-coupling over reduction of the nitro group .

Solvent effects :

- Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

DFT calculations :

- Model transition states for sulfoxide inversion or nitro group reduction using Gaussian or ORCA software .

Molecular docking :

- Predict binding affinities for biochemical targets (e.g., enzymes) using AutoDock Vina .

Reactivity indices :

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.